2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole

Medicinal Chemistry Structure-Activity Relationship Kinase/Enzyme Inhibitor Design

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole (CAS 863001-43-8) is a synthetic heterocyclic compound combining a 3,4-dihydroisoquinoline moiety with a 4-methoxy-7-methylbenzo[d]thiazole core via a C–N linkage at the 2-position of the thiazole ring. It belongs to the broader benzothiazole–isoquinoline hybrid chemotype, a class explored for multi-target biological activities including monoamine oxidase (MAO) and cholinesterase (ChE) inhibition as well as broad-spectrum antiviral applications.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 863001-43-8
Cat. No. B2782144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole
CAS863001-43-8
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C18H18N2OS/c1-12-7-8-15(21-2)16-17(12)22-18(19-16)20-10-9-13-5-3-4-6-14(13)11-20/h3-8H,9-11H2,1-2H3
InChIKeyKTKILFPZYUZLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole (CAS 863001-43-8): Procurement-Relevant Chemical Identity and Structural Classification


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole (CAS 863001-43-8) is a synthetic heterocyclic compound combining a 3,4-dihydroisoquinoline moiety with a 4-methoxy-7-methylbenzo[d]thiazole core via a C–N linkage at the 2-position of the thiazole ring. It belongs to the broader benzothiazole–isoquinoline hybrid chemotype, a class explored for multi-target biological activities including monoamine oxidase (MAO) and cholinesterase (ChE) inhibition [1] as well as broad-spectrum antiviral applications [2]. The molecule is primarily distributed as a research chemical (≥95% purity) for in vitro screening and structure–activity relationship (SAR) studies, not as a validated pharmaceutical lead.

Why 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole Cannot Be Replaced by Generic In-Class Analogs: The Procurement Risk of Unverified Substitution


Within the benzothiazole–isoquinoline hybrid space, minor structural modifications—such as the presence or absence of a 4-methoxy group, the oxidation state of the isoquinoline ring (dihydro vs. tetrahydro), or the linker identity—dramatically alter target engagement profiles [1]. For instance, in a focused library of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides, inhibitory potency against MAO-B varied from IC50 >100 µM to 14.80 µM depending solely on benzothiazole ring substitution [1]. Consequently, procuring a generic “benzothiazole–isoquinoline” analog without verifying its specific substituent pattern and linkage chemistry risks introducing a compound with uncharacterized—and potentially irrelevant—biological activity, undermining experimental reproducibility and SAR interpretation.

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole: Quantified Differentiation Evidence Against Closest Structural Analogs


Structural Distinction from Benzothiazole–Tetrahydroisoquinoline Acetamide Hybrids: Hinge-Region Flexibility and Lack of Chiral Center

The target compound differs fundamentally from the most extensively characterized benzothiazole–isoquinoline derivatives, such as compound 4g (IC50 MAO-B = 14.80 ± 5.45 µM) reported in [1], which feature an (R)-1-phenyl-tetrahydroisoquinoline linked via an acetamide bridge. The target compound replaces the chiral tetrahydroisoquinoline and amide linker with an achiral 3,4-dihydroisoquinoline directly attached at the benzothiazole C2 position. This eliminates the stereochemical complexity and introduces a more planar, conformationally restricted hinge region. No direct head-to-head pharmacological comparison between these two sub-classes has been published. However, molecular docking studies on compound 4g indicate that the (R)-phenyl substituent and acetamide linker form critical hydrogen bonds and hydrophobic contacts within the MAO-B active site [1]; replacement with a direct C–N linkage as in the target compound is predicted to abolish these interactions, potentially redirecting target selectivity.

Medicinal Chemistry Structure-Activity Relationship Kinase/Enzyme Inhibitor Design

Methoxy and Methyl Substitution Pattern on Benzothiazole: Differentiation from 6-Ethoxy and Unsubstituted Analogs

Among the thiazole–isoquinoline compounds disclosed in the Evrys Bio patent family (US20230416241A1), antiviral potency is sensitive to the benzothiazole substitution pattern. While the specific compound 863001-43-8 is not listed with individual EC50 data in the publicly available patent example tables, structurally proximate analogs with 4-methoxy-7-methylbenzothiazole substitution are encompassed within the generic Markush claims [1]. In contrast, a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (lacking the 7-methyl group; ethoxy at C6 instead of methoxy at C4), is described as an antioomycete agent with activity against Pythium recalcitrans , indicating that the 4-methoxy-7-methyl pattern may bias the scaffold toward antiviral rather than antifungal/antioomycete applications.

Antiviral Research Broad-Spectrum Antiviral Host-Directed Antiviral

Dihydroisoquinoline Oxidation State: Differentiation from Tetrahydroisoquinoline-Containing D1 PAMs

The 3,4-dihydroisoquinoline moiety in the target compound distinguishes it from tetrahydroisoquinoline-based D1 positive allosteric modulators (PAMs) claimed in WO2022129303A1 [1]. The dihydro oxidation state introduces a C=N double bond that alters ring electronics, pKa of the nitrogen, and molecular shape compared to the fully saturated tetrahydroisoquinoline. In the D1 PAM patent series, tetrahydroisoquinoline is required for activity; dihydro analogs are not exemplified, suggesting the oxidation state is a key selectivity filter. The target compound's dihydroisoquinoline may therefore be incompatible with D1 PAM pharmacology, reducing the likelihood of dopaminergic off-target activity but also precluding use in D1-targeted programs.

Neuroscience D1 Receptor Positive Allosteric Modulator CNS Drug Discovery

Linker Chemistry: Direct C–N Attachment vs. Sulfonyl-Benzamide or Acetamide Linkers

The target compound features a direct C–N bond between the benzothiazole C2 and the dihydroisoquinoline nitrogen, creating a fully conjugated heterocyclic system. This contrasts with compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, which interposes a sulfonyl-benzamide spacer . The direct linkage in the target compound results in a shorter, more rigid structure (calculated molecular length approximately 12.5 Å vs. >18 Å for the sulfonyl-benzamide analog). This has implications for target binding: the direct linkage reduces the number of rotatable bonds from 7 to 2, potentially enhancing binding affinity through reduced entropic penalty but also restricting the conformational sampling needed to engage certain binding pockets.

Chemical Biology Target Engagement Ligand Design

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole: Evidence-Based Research Application Scenarios for Informed Procurement


Broad-Spectrum Antiviral Screening Libraries Focused on Host-Directed or Multi-Virus Mechanisms

The compound is structurally encompassed within the Evrys Bio patent claims for broad-spectrum antiviral agents active against HCMV, influenza, Zika, BK, and RSV in cell-based assays [2]. Procurement is justified for laboratories constructing focused screening libraries targeting host-directed antiviral mechanisms, where the 4-methoxy-7-methylbenzothiazole substitution pattern may confer a specific antiviral selectivity profile distinct from other regioisomers. Note: individual EC50 values for this specific compound have not been publicly disclosed; initial in-house dose-response characterization is required.

Negative Control Compound for D1 Receptor Positive Allosteric Modulator (PAM) Programs

Because the target compound contains a 3,4-dihydroisoquinoline rather than the tetrahydroisoquinoline required for D1 PAM activity as described in WO2022129303A1 [3], it can serve as a structurally matched negative control in D1 PAM screening cascades. Its use helps confirm that observed D1 allosteric modulation is specific to the tetrahydro oxidation state, ruling out non-specific effects from the benzothiazole or isoquinoline moieties alone.

Structure–Activity Relationship (SAR) Studies on Benzothiazole–Isoquinoline Linker Topology

The direct C–N linkage between the benzothiazole and dihydroisoquinoline rings distinguishes this compound from amide-, sulfonamide-, or acetamide-bridged analogs [1]. It is suitable as a core scaffold for systematic SAR exploration of linker effects on target binding (e.g., MAO-B vs. BuChE selectivity, antiviral potency). The conformational rigidity may offer advantages in ligand efficiency metrics (LE, LLE) that can be benchmarked against more flexible comparators.

Synthetic Methodology Development for C2-Functionalized Benzothiazoles

The compound can be employed as a reference substrate or product standard in the development of new synthetic routes to C2-aminated benzothiazoles. Its well-defined structure (C18H18N2OS, MW 310.42) and the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (thiazole) groups make it a useful model for optimizing palladium-catalyzed C–N coupling, nucleophilic aromatic substitution, or cyclocondensation methodologies relevant to medicinal chemistry.

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.